Product packaging for 7-Iodo-8-methyl-1,2-dihydroquinolin-2-one(Cat. No.:CAS No. 944407-14-1)

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B1469401
CAS No.: 944407-14-1
M. Wt: 177.17 g/mol
InChI Key: WNWBWFFOBFDJRW-UHFFFAOYSA-N
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Description

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one (CAS 944407-14-1) is a high-purity solid compound provided for research use. This chemical belongs to the 1,2-dihydroquinolin-2-one (also known as 2-quinolone) chemotype, a privileged scaffold in medicinal chemistry with a proven history in drug discovery . The core 2-oxo-1,2-dihydroquinoline structure is recognized as a versatile chemical space for generating novel screening compounds, as it offers multiple points of diversity for structural elaboration . This makes it a valuable template for constructing compound libraries aimed at identifying new therapeutic leads. The specific substitution pattern of this molecule, featuring an iodine atom at the 7-position and a methyl group at the 8-position, makes it a particularly valuable synthetic intermediate. The iodine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly explore structure-activity relationships . The 2-quinolone structure is well-represented among FDA-approved drugs and numerous investigational leads active against a range of diseases, underscoring its broad relevance in biomedical research . Beyond pharmaceutical development, this compound may also find application in materials science as a building block for more complex organic structures. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B1469401 7-Iodo-8-methyl-1,2-dihydroquinolin-2-one CAS No. 944407-14-1

Properties

IUPAC Name

7-fluoro-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWBWFFOBFDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944407-14-1
Record name 7-fluoro-8-methylquinolin-2(1H)-one
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Preparation Methods

Methodology:

  • Radical initiation: Using radical initiators such as tributyltin hydride (Bu₃SnH) under thermal or microwave conditions.
  • Substrate preparation: Starting from N-aryl-α-halo-alkenyl anilides, which undergo 6-exo-trig radical cyclization to form the dihydroquinolinone core.
  • Halogenation: Incorporation of iodine at specific positions (e.g., C-7) via Finkelstein reactions or direct halogenation of the precursor.

Key Findings:

  • The radical cyclization proceeds efficiently with high yields (76–95%) and allows for substitution at various positions, including the methyl at C-8 and iodine at C-7.

Data Table 1: Radical Cyclization Precursors and Yields

Precursor Type Halogenation Step Cyclization Conditions Yield (%) Notes
N-Aryl-α-iodo-anilide Iodination at aromatic ring Radical initiation with Bu₃SnH 76–95 High efficiency, regioselectivity

Transition-Metal Catalyzed Cyclization

Transition-metal catalysis, especially palladium, ruthenium, and iridium catalysts, has been employed for constructing quinolinone frameworks, often involving coupling and cyclization of aryl halides with alkynes or alkenes.

Methodology:

  • Palladium-catalyzed coupling: Using N-aryl-β-bromo-α-keto compounds with alkynes or acrylates to form quinolin-2(1H)-ones.
  • Cyclization conditions: Typically performed under mild conditions with bases like potassium carbonate (K₂CO₃) in polar solvents such as DMF or acetonitrile.
  • Halogenation: Incorporation of iodine at C-7 achieved via halogen exchange reactions post-cyclization.

Research Findings:

  • The synthesis of 4-chloro-8-methylquinolin-2(1H)-one via palladium-catalyzed coupling, followed by halogenation, demonstrates the feasibility of introducing iodine at specific sites.

Data Table 2: Transition-Metal Catalyzed Synthesis

Catalyst Substrate Key Steps Yield (%) Remarks
Pd(0) N-Aryl-β-bromo-α-keto Coupling + cyclization 85–92 Post-synthesis halogenation with iodine

Lactamization and Cyclization Under Basic Conditions

Eco-friendly and transition-metal-free methods involve lactamization of 2-alkenylanilines under carbon dioxide atmosphere, often facilitated by bases like sodium carbonate (Na₂CO₃).

Methodology:

  • Reaction conditions: Heating at 150°C under microwave irradiation with Na₂CO₃ in DMF.
  • Halogenation: Iodination at the aromatic ring or specific positions via electrophilic substitution using iodine or iodine reagents.

Research Findings:

  • The method yields dihydroquinolinone derivatives with high purity and yields (up to 89%), with subsequent halogenation steps introducing iodine at the desired position.

Data Table 3: Eco-friendly Lactamization

Reagents Conditions Yield (%) Notes
Na₂CO₃ + I₂ Microwave at 150°C 89 Iodination at aromatic ring post-cyclization

Key Considerations and Notes

  • Substituent Effects: Electron-donating groups (e.g., methyl) facilitate cyclization, while halogenation (iodine) often occurs via electrophilic substitution on activated aromatic rings.
  • Reaction Conditions: Elevated temperatures (100–150°C), microwave irradiation, and inert atmospheres are common to promote cyclization and halogenation.
  • Purification: Typically involves silica gel chromatography, with yields ranging from moderate to high depending on the precursor and method.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-iodo-8-methyl-1,2-dihydroquinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and the quinolin-2-one core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinolinone core significantly alter electronic and steric properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one Iodo (C7), Methyl (C8) C₁₀H₉INO 286.09 High lipophilicity, halogen bonding potential
8-Iodoquinolin-2(1H)-one Iodo (C8) C₉H₆INO 271.06 Electron-withdrawing group at C8; potential for nucleophilic substitution
8-Hydroxy-1,2-dihydroquinolin-2-one Hydroxyl (C8) C₉H₇NO₂ 177.16 Increased hydrophilicity; hydrogen-bond donor
3-Methyl-8-(dimethylaminoethylamino)-1,2-dihydroquinolin-2-one Methyl (C3), Aminoethylamino (C8) C₁₄H₂₀N₄O 260.34 Enhanced solubility; potential for protein interaction via amino groups

Key Observations :

  • Iodine vs. Hydroxyl : The iodine in the target compound increases molecular weight and lipophilicity compared to the hydroxylated analog . This may improve membrane permeability but reduce aqueous solubility.
  • Positional Effects: Iodine at C7 (target) versus C8 (8-iodoquinolin-2(1H)-one) alters steric accessibility. The C7 position may favor interactions with hydrophobic protein pockets, whereas C8-substituted analogs could exhibit different reactivity in cross-coupling reactions .

Physicochemical Properties and Solubility

  • Thermal Stability : Methyl groups (e.g., at C8) may improve conformational rigidity, as seen in related crystallographic studies using SHELX refinements ().

Biological Activity

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one (CAS No. 944407-14-1) is a quinolinone derivative notable for its unique structure, which includes an iodine atom at the 7th position and a methyl group at the 8th position. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique reactivity profile.

The molecular formula of this compound is C10H8INO, and its structure influences its biological activity significantly. The presence of the iodine atom enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, which can lead to therapeutic effects. For instance, it has been investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various quinolinone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Antiviral Activity

In a recent investigation reported in Pharmaceutical Research, researchers evaluated the antiviral efficacy of this compound against influenza virus. The study found that the compound effectively reduced viral titers in infected cells by inhibiting viral RNA synthesis .

Enzyme Inhibition Studies

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme inhibition potential of this compound. It was found to act as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits influenza virus replication
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Iodo-8-methyl-1,2-dihydroquinolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves halogenation of the quinolinone core. For iodinated analogs, direct electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid (e.g., FeCl₃) is common . Optimization should focus on temperature control (e.g., 0–25°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity material .
  • Key Variables : Reaction time, solvent polarity (e.g., dichloromethane vs. DMF), and iodine source reactivity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at C7, methyl at C8) by comparing chemical shifts to brominated analogs like 8-Bromo-1,2-dihydroquinolin-2-one .
  • HRMS : Validate molecular weight (expected [M+H]⁺ for C₁₀H₉INO: 286.97 g/mol).
  • IR : Monitor carbonyl stretching (~1680–1700 cm⁻¹) to confirm lactam stability .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidative decomposition. Avoid prolonged exposure to light, as iodinated compounds are prone to photolytic cleavage. Periodic TLC or HPLC analysis is recommended to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the iodine site to evaluate its suitability for Suzuki-Miyaura couplings. Compare with brominated analogs to assess leaving-group propensity .
  • Experimental Validation : Perform kinetic studies under standardized Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to correlate computational predictions with experimental yields.

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolinones?

  • Methodological Answer :

  • Meta-analysis : Systematically review studies for variables like assay type (e.g., enzyme inhibition vs. cellular toxicity) and solvent effects (DMSO vs. aqueous buffers) .
  • Control Experiments : Replicate conflicting studies with standardized protocols (e.g., IC₅₀ determination under identical conditions).
  • Data Triangulation : Cross-reference crystallographic data (if available) to confirm binding modes versus activity discrepancies .

Q. How to design a mechanistic study to investigate the oxidative degradation pathways of this compound?

  • Methodological Answer :

  • Stress Testing : Expose the compound to accelerated oxidative conditions (H₂O₂, UV light) and monitor degradation via LC-MS.
  • Radical Trapping : Use spin-trapping agents (e.g., TEMPO) to identify transient intermediates via EPR spectroscopy.
  • Isotopic Labeling : Incorporate ¹⁸O into the lactam carbonyl to track oxygen exchange during hydrolysis .

Q. What advanced spectroscopic techniques are optimal for studying surface adsorption behavior of this compound in environmental interfaces?

  • Methodological Answer :

  • AFM-IR : Nanoscale infrared spectroscopy to map adsorption on model surfaces (e.g., silica).
  • ToF-SIMS : Profile surface composition and quantify iodine retention under varying humidity .
  • In Situ Raman : Monitor real-time conformational changes during adsorption/desorption cycles.

Methodological Frameworks

Q. How to apply the FINER criteria to evaluate research questions on this compound?

  • Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).
  • Novel : Compare with existing data on bromo/methyl derivatives to identify understudied properties .
  • Ethical : Adhere to safety protocols for handling iodinated compounds (e.g., thyroid toxicity risks) .
  • Relevant : Align with broader goals like drug discovery or environmental fate studies .

Data Presentation Guidelines

  • Tables : Include comparative synthetic yields, spectroscopic benchmarks, and degradation kinetics.
  • References : Use ACS or RSC formatting, prioritizing primary literature over vendor datasheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 2
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one

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